(3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone
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Description
The compound, (3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a targeted therapy for B-cell malignancies.
Scientific Research Applications
Synthesis and Characterization
Research on similar compounds demonstrates advanced synthetic methodologies and characterization techniques. For instance, the synthesis of novel thiophene and thiazole derivatives involves meticulous procedures to achieve the desired chemical structures, employing techniques such as FTIR, NMR, and mass spectrometry for elucidation (FathimaShahana & Yardily, 2020). These methodologies are crucial for exploring the potential applications of complex molecules in various scientific fields.
Molecular Docking and Antiviral Activity
Molecular docking studies are essential for understanding the interactions between synthetic compounds and biological targets. The antiviral activity of synthesized compounds can be evaluated through molecular docking, providing insights into their potential as therapeutic agents (FathimaShahana & Yardily, 2020). This approach is pivotal in the early stages of drug discovery and development.
Anticancer Properties
Compounds structurally related to the queried chemical have shown promise in anticancer research. For example, studies on phenstatin analogs reveal mechanisms of action such as tubulin polymerization inhibition and apoptosis induction in cancer cells, indicating potential therapeutic applications in oncology (Magalhães et al., 2013). This area of research is critical for developing new cancer treatments.
Antibacterial Activity
The synthesis and characterization of novel compounds extend to evaluating their antibacterial properties. Such studies contribute to addressing the growing concern of antibiotic resistance by introducing new chemical entities capable of combating bacterial infections (Landage, Thube, & Karale, 2019). The exploration of antibacterial activity is a significant aspect of pharmaceutical research.
properties
IUPAC Name |
[3-amino-5-(3-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-10-12-21(13-11-16)34(30,31)25-22(27)24(23(29)18-7-5-9-20(15-18)32-3)33-26(25)28-19-8-4-6-17(2)14-19/h4-15,28H,27H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQGNPRQTAVFKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(m-tolylamino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone |
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